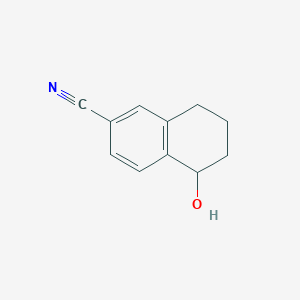

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

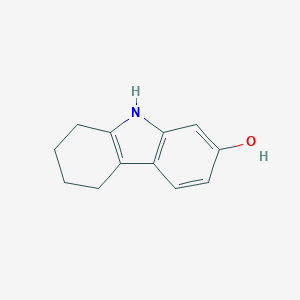

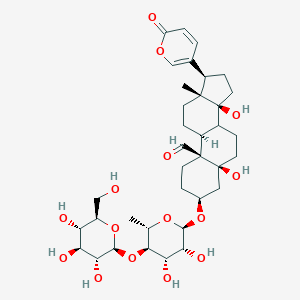

“5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” is a complex chemical compound with the CAS number 1315479-99-2 . It has a molecular formula of C11H11NO and a molecular weight of 173.21 .

Molecular Structure Analysis

The molecular structure of “5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” can be represented by the SMILES notation: C1CC(C2=C(C1)C=C(C=C2)C#N)O .

Applications De Recherche Scientifique

Synthesis Methodologies and Green Chemistry Approaches

Researchers have developed eco-friendly synthesis methods for constructing multi-functionalized benzenes, including derivatives of 5,6,7,8-tetrahydronaphthalene, by employing environmentally benign techniques like mortar and pestle grinding. This approach not only aligns with green chemistry principles but also facilitates the synthesis of bioactive molecules through a robust route, offering good compatibility (Damera & Pagadala, 2023). Another example of innovative synthesis involves the use of domino reactions to create tetrahydronaphthalenes from simple reactants, showcasing the elegance of this method in constructing polyaromatic hydrocarbons efficiently (Thimmarayaperumal & Shanmugam, 2017).

Electrochemical Studies

Electrooxidative polymerization studies have been conducted using 1-amino-5,6,7,8-tetrahydronaphthalene monomers to create modified electrodes. This research is crucial for enhancing electrochemical reversibility and reducing overpotential in hydroquinone, demonstrating the material's potential in acidic solutions (Yousef, Ragab, & Abdel-Azzem, 2010).

Pharmacological Applications

In the realm of pharmacology, tetrahydronaphthalene derivatives have been explored for their antitumor activity. Notably, certain derivatives have shown high potency against various cancer cells, with minimal cytotoxicity towards normal cells. This highlights their potential as selective antitumor agents. The research also delves into the mechanisms of action, including tubulin polymerization inhibition and apoptosis induction (Shaheen, El-Emam, & El-Gohary, 2020).

Propriétés

IUPAC Name |

5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11,13H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIRUBQCCNAHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593890 |

Source

|

| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

CAS RN |

1315479-99-2 |

Source

|

| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)